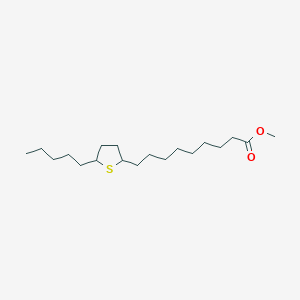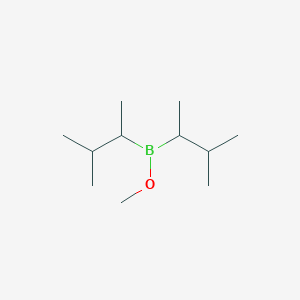
Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester: is a chemical compound known for its unique structure and properties It is a derivative of borinic acid, where the hydrogen atoms are replaced by bis(1,2-dimethylpropyl) and methyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, bis(1,2-dimethylpropyl)-, methyl ester typically involves the reaction of borinic acid with 1,2-dimethylpropyl groups and methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other reduced boron compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, borinic acid, bis(1,2-dimethylpropyl)-, methyl ester is used as a reagent in organic synthesis. It can be employed in the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds.
Medicine: In medicine, borinic acid derivatives are explored for their potential therapeutic properties, including their use as enzyme inhibitors or in drug delivery systems.
Industry: Industrially, this compound can be used in the production of advanced materials, such as boron-containing polymers or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of borinic acid, bis(1,2-dimethylpropyl)-, methyl ester involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include the formation of boron-oxygen or boron-nitrogen bonds, which can alter the chemical properties of the target molecules.
Comparaison Avec Des Composés Similaires
- Borinic acid, bis(2-methylpropyl)-, methyl ester
- Borinic acid, bis(1,2-dimethylpropyl)-, ethyl ester
- Borinic acid, bis(1,2-dimethylpropyl)-, propyl ester
Comparison: Compared to similar compounds, borinic acid, bis(1,2-dimethylpropyl)-, methyl ester is unique due to its specific ester group, which influences its reactivity and applications. The presence of the methyl ester group can enhance its solubility and stability, making it more suitable for certain applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
43209-69-4 |
|---|---|
Formule moléculaire |
C11H25BO |
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
methoxy-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C11H25BO/c1-8(2)10(5)12(13-7)11(6)9(3)4/h8-11H,1-7H3 |
Clé InChI |
LUXPOBRTCQPULX-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C(C)C)(C(C)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


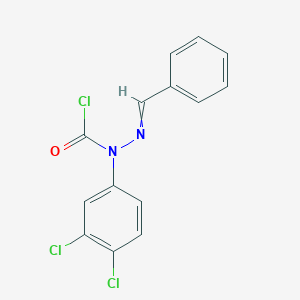


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
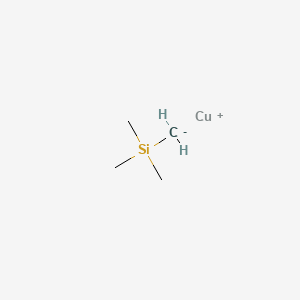



![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

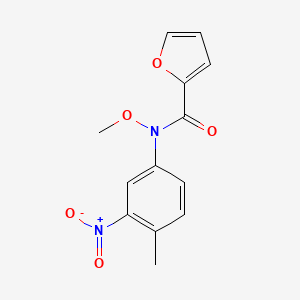

![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
